E3 Ligase Recruitment Specificity: VHL-Based Conjugate 8 Enables Degradation Profiles Distinct from CRBN-Based Analogues
E3 Ligand-Linker Conjugate 8 recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase, which confers a degradation selectivity profile that differs markedly from cereblon (CRBN)-recruiting conjugates . In a direct head-to-head comparison using the same target protein (BCR-ABL) and identical target ligand (dasatinib), the CRBN-based PROTAC achieved >60% degradation at 1 µM, whereas the VHL-based PROTAC exhibited no detectable degradation [1]. This demonstrates that VHL recruitment is not universally effective and that the choice of E3 ligase—and by extension, the choice of Conjugate 8—determines whether degradation occurs at all for a given target [1].
| Evidence Dimension | E3 ligase-dependent degradation efficacy |
|---|---|
| Target Compound Data | VHL-based PROTAC (dasatinib-VHL): 0% degradation at 1 µM |
| Comparator Or Baseline | CRBN-based PROTAC (dasatinib-CRBN): >60% degradation at 1 µM |
| Quantified Difference | >60 percentage points difference in degradation efficacy |
| Conditions | BCR-ABL target protein; 1 µM PROTAC concentration |
Why This Matters
Selection of Conjugate 8 mandates VHL-mediated degradation, which is essential for targets where CRBN recruitment is ineffective or undesirable; users requiring VHL-dependent ubiquitination cannot substitute with a CRBN conjugate.
- [1] Lai, A. C., Toure, M., Hellerschmied, D., Salami, J., Jaime-Figueroa, S., Ko, E., Hines, J., & Crews, C. M. (2016). Modular PROTAC Design for the Degradation of Oncogenic BCR-ABL. Angewandte Chemie International Edition, 55(2), 807–810. (Table 2 summary from PMC6369262) View Source
